

An In-Depth Technical Guide to Finding Specific Glycan Structures in UniCarb-DB

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Compound of Interest

Compound Name:	Unicarb
CAS No.:	75096-86-5
Cat. No.:	B13778978

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For Researchers, Scientists, and Drug Development Professionals

Introduction to UniCarb-DB: A Premier Glycomic Spectral Library

UniCarb-DB is a vital, publicly accessible database dedicated to the storage and dissemination of glycomic mass spectrometry (MS) data.^{[1][2][3]} It serves as a comprehensive spectral library for tandem mass spectrometry (MS/MS) fragmentation data of glycans.^{[1][2]} This resource is invaluable for researchers in glycobiology, proteomics, and drug development, providing a reference for the structural identification of oligosaccharides. Each entry in **UniCarb-DB** is meticulously curated and includes the glycan structure, detailed MS/MS spectra with peak lists, the biological context (such as species and tissue), and relevant experimental metadata from published literature.^{[1][2][4][5]} To ensure data quality and consistency, **UniCarb-DB** was the first database to adopt the Minimum Information Required About a Glycomics Experiment (MIRAGE) standards for data submission.^{[4][5]}

The database is closely integrated with other key resources in the field. Notably, each structure is linked to the GlyTouCan glycan structure repository, providing a unique accession number

and facilitating cross-database queries.[1][2] **UniCarb-DB** is a core component of the broader **UniCarbKB** knowledgebase, which offers more extensive information on glycoproteins and glycosylation pathways.[6] The primary goal of **UniCarb-DB** is to support the scientific community by providing high-quality, experimentally derived MS/MS data to aid in the structural elucidation of glycans.[7]

Navigating UniCarb-DB: A Guide to Searching for Specific Glycan Structures

UniCarb-DB offers a flexible online platform with a range of search functionalities to allow users to find specific glycan structures based on various criteria. The search interface is broadly categorized into Basic Search, Advanced Search, and MS/MS Search.[8]

Basic Search: Querying by Biological Source and Reference

The Basic Search provides a straightforward way to query the database using a combination of:

- Taxonomy: The biological species from which the glycan was identified.
- Tissue: The specific tissue or cell type of origin.
- References: The publication associated with the data entry.

This search is particularly useful when investigating glycans from a specific biological context or when following up on a particular published study.

Advanced Search: A Multi-Parameter Approach

The Advanced Search offers a more granular approach to querying the database, allowing users to combine multiple parameters for a more targeted search. The key search fields include:

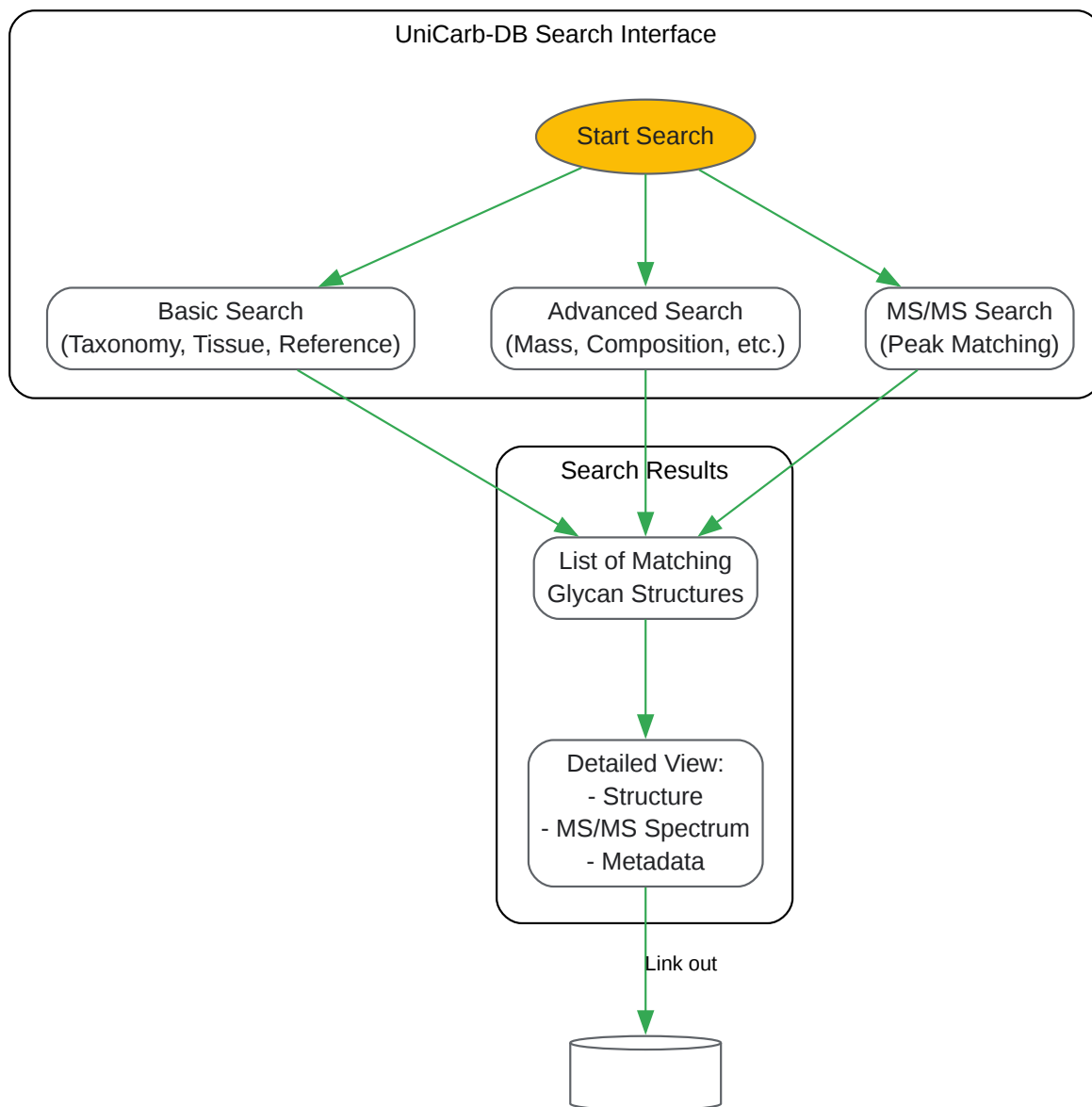
- Mass: Users can search for glycans based on their experimental mass.[1] This is a fundamental parameter in mass spectrometry-based glycan analysis.

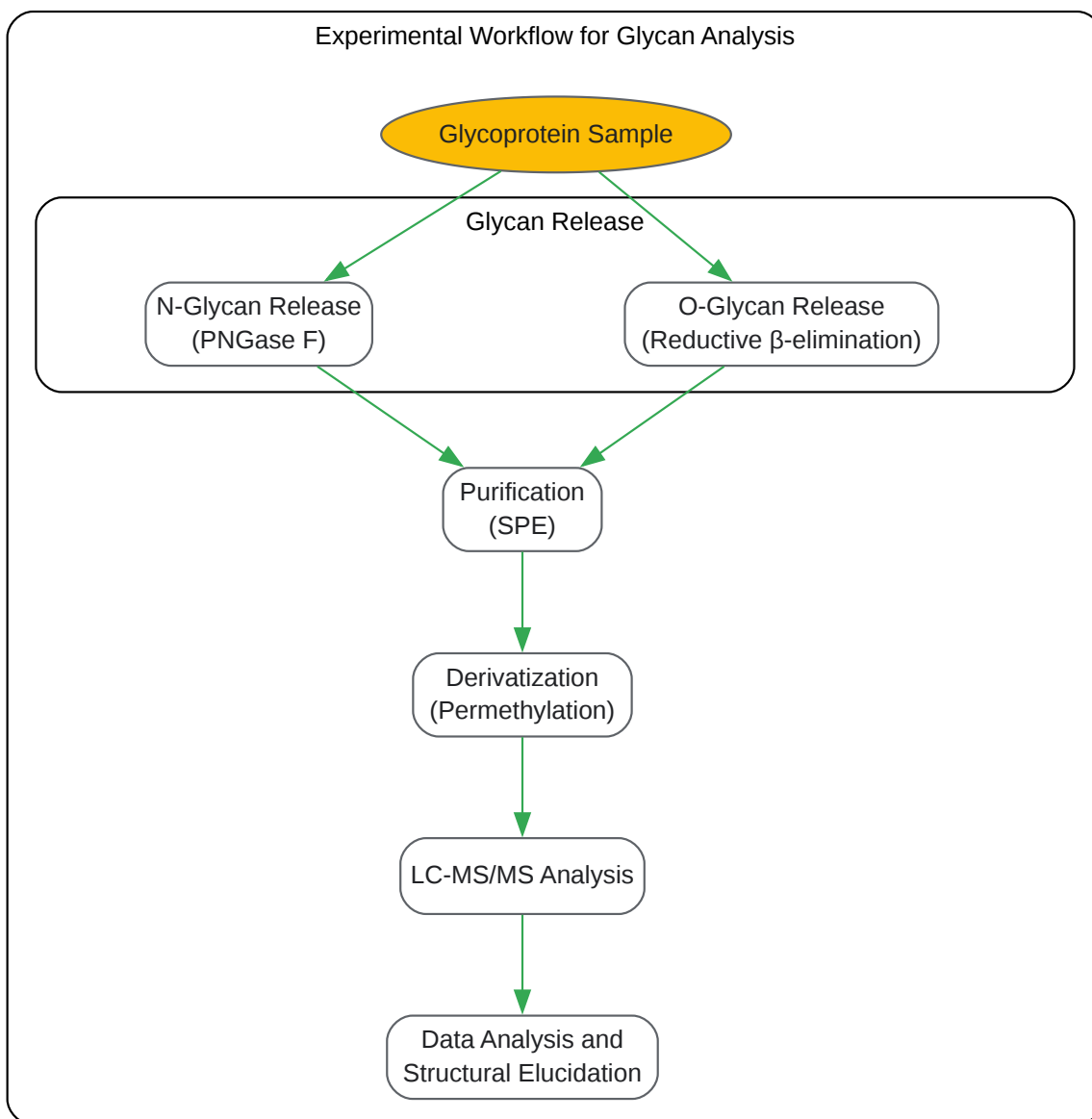
- **Composition:** This feature allows for searching by the monosaccharide composition of the glycan. Users can specify the number of different monosaccharide residues, such as Hexose (Hex), N-acetylhexosamine (HexNAc), Deoxyhexose (dHex, e.g., Fucose), and Sialic Acids (NeuAc, NeuGc).[8]
- **Structure:** While a direct structure drawing tool is not explicitly detailed in the primary documentation, structure-based searches can be performed, likely by using common glycan representations or by leveraging the integration with GlyTouCan.[1]
- **Substructure Search:** **UniCarb-DB**, through its integration with **UniCarbKB**, supports substructure searches. This allows for the identification of all glycans in the database that contain a specific structural motif.[9]

MS/MS Search: Spectral Matching for Structural Identification

A key feature of **UniCarb-DB** is the ability to perform a "peak matching search".[1][2] This allows researchers to upload their own experimental MS/MS spectra to compare against the curated spectra in the database. The system then returns a list of potential matching glycan structures based on the similarity of the fragmentation patterns. This is a powerful tool for the de novo identification of glycans from experimental data.

The logical workflow for searching in **UniCarb-DB** can be visualized as follows:





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